2,4-Dichloro-6-methylpyridine

Overview

Description

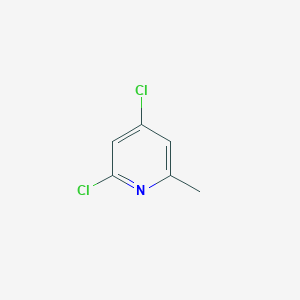

2,4-Dichloro-6-methylpyridine is an organochlorine compound with the molecular formula C6H5Cl2N. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2nd and 4th positions and a methyl group at the 6th position on the pyridine ring . This compound is known for its applications in various fields, including organic synthesis, agrochemicals, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-methylpyridine typically involves the chlorination of 6-methylpyridine. One common method is the reaction of 6-methylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2nd and 4th positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to remove chlorine atoms or modify the pyridine ring.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or potassium thiolate are commonly used under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products

Substitution: Products include various substituted pyridines depending on the nucleophile used.

Oxidation: Products include this compound carboxylic acid or aldehyde derivatives.

Reduction: Products include partially or fully dechlorinated pyridines.

Scientific Research Applications

Pharmaceutical Applications

DCMP is primarily utilized in drug development, particularly for compounds targeting the central nervous system (CNS). Its role as an intermediate facilitates the synthesis of various pharmacologically active substances.

Case Studies in Pharmaceuticals

- Neuroprotective Agents : Research indicates that derivatives of DCMP exhibit neuroprotective properties through antioxidant mechanisms. Studies have shown that these compounds can reduce oxidative stress in neuronal cells, potentially leading to therapeutic applications in neurodegenerative diseases.

- Anticancer Activity : In vitro studies have demonstrated that DCMP derivatives can inhibit cancer cell proliferation. For instance, a study showed that certain DCMP analogs effectively induced apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents.

Agricultural Applications

DCMP is also significant in agricultural chemistry, where it serves as a precursor for the synthesis of herbicides and pesticides.

Case Studies in Agriculture

- Herbicide Development : Research has focused on synthesizing new herbicides from DCMP derivatives, which exhibit selective action against specific weed species while minimizing impact on crops.

- Pesticide Efficacy : Studies have evaluated the effectiveness of DCMP-based pesticides against various pests, demonstrating enhanced efficacy compared to traditional compounds.

Material Science Applications

In material science, DCMP is used to create advanced materials with specific properties due to its unique chemical reactivity.

Applications Overview

- Polymer Chemistry : DCMP is employed as a building block for synthesizing polymers with tailored properties for industrial applications.

- Nanotechnology : Research has explored the use of DCMP in the development of nanomaterials, which can be utilized in electronics and catalysis.

Data Tables and Comparative Analysis

| Application Area | Specific Use Case | Outcomes/Findings |

|---|---|---|

| Pharmaceuticals | Neuroprotective agents | Reduced oxidative stress in neurons |

| Anticancer activity | Induced apoptosis in cancer cell lines | |

| Agriculture | Herbicide development | Selective action against target weeds |

| Pesticide efficacy | Enhanced effectiveness against pests | |

| Material Science | Polymer synthesis | Tailored properties for industrial use |

| Nanomaterials | Applications in electronics and catalysis |

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-methylpyridine depends on its application. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The chlorine atoms and the methyl group on the pyridine ring contribute to its binding affinity and specificity . In chemical reactions, its reactivity is influenced by the electron-withdrawing effect of the chlorine atoms, which makes the pyridine ring more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

2,4-Dichloropyridine: Lacks the methyl group at the 6th position, making it less sterically hindered.

2,6-Dichloropyridine: Chlorine atoms are at the 2nd and 6th positions, affecting its reactivity and applications.

2,4,6-Trichloropyridine: Contains an additional chlorine atom, increasing its reactivity and potential toxicity.

Uniqueness

2,4-Dichloro-6-methylpyridine is unique due to the presence of both chlorine atoms and a methyl group, which influence its chemical reactivity and biological activity. The combination of these substituents makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Biological Activity

2,4-Dichloro-6-methylpyridine (DCMP) is an organochlorine compound with significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its mechanisms of action, biological applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C6H5Cl2N

- CAS Number : 42779-56-6

- Molecular Weight : 162.01 g/mol

- Boiling Point : 205-206°C

- Solubility : Slightly soluble in water, more soluble in organic solvents.

The presence of two chlorine atoms and a methyl group at specific positions on the pyridine ring contributes to its unique reactivity and biological properties.

This compound acts primarily through:

- Enzyme Inhibition : It has been studied as a potential inhibitor of various enzymes, including protein arginine methyltransferase 5 (PRMT5), which is implicated in cancer cell proliferation. DCMP binds to the PRMT5 substrate adaptor proteins, disrupting their function and leading to reduced substrate methylation .

- Anticancer Activity : Recent studies have shown that derivatives of DCMP can inhibit the epidermal growth factor receptor (EGFR), which is crucial in non-small cell lung cancer (NSCLC) treatment. For instance, a derivative exhibited an IC50 value of 0.65 ± 0.06 μM against H1975 cells, demonstrating significant antiproliferative effects and inducing apoptosis .

Medicinal Chemistry

DCMP has been utilized in drug design for various therapeutic applications:

- Anticancer Agents : Its derivatives have been synthesized to target specific cancer pathways. For example, compounds derived from DCMP have shown efficacy against hematological malignancies by promoting apoptosis in cancer cells .

- Enzyme Inhibitors : The compound serves as a scaffold for developing inhibitors against PRMT5, which is essential for the survival of certain cancer cells lacking the MTAP gene .

- Antimicrobial Properties : Research indicates potential applications in developing antimicrobial agents due to its structural properties that allow interaction with bacterial enzymes.

Agrochemicals

DCMP is also used in the synthesis of agrochemicals, where its biological activity can help in developing herbicides or pesticides that target specific plant pathogens or pests.

Study on Anticancer Activity

A study evaluated the anticancer properties of a series of 2,4-dichloro-6-methylpyrimidine derivatives derived from DCMP. The most promising compound demonstrated:

- In vitro Efficacy : Significant inhibition of cancer cell growth with a mechanism involving apoptosis induction.

- In vivo Results : Showed no toxicity to normal cells while effectively reducing tumor size in xenograft models .

Research on Enzyme Inhibition

Another study focused on the inhibition of PRMT5 by DCMP derivatives:

- Mechanism Elucidation : The study demonstrated that compounds could covalently bind to cysteine residues in PRMT5, effectively blocking its activity.

- Cellular Impact : This inhibition led to decreased methylation of key substrates involved in tumor growth and survival .

Comparative Analysis with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,4-Dichloropyridine | Lacks methyl group | Less potent as an enzyme inhibitor |

| 2,6-Dichloropyridine | Chlorine at different positions | Different reactivity profile |

| 2,4,6-Trichloropyridine | Additional chlorine increases reactivity | Potentially more toxic |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dichloro-6-methylpyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves chlorination of 6-methylpyridine derivatives. For example, substituting methylpyridine precursors with chlorine donors (e.g., POCl₃ or SOCl₂) under reflux conditions (80–120°C) in anhydrous solvents like dichloromethane. Base catalysts (e.g., NaH or K₂CO₃) may enhance selectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended. Yield optimization requires precise stoichiometric control and inert atmospheres to minimize side reactions .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques include:

- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR shifts with computed spectra (DFT/B3LYP/6-31G* level) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 176.0).

- X-ray Crystallography : Use SHELXL or ORTEP-3 for single-crystal structure determination .

- Elemental Analysis : Match experimental C, H, N, Cl percentages with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. What computational strategies resolve electronic structure ambiguities in this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for chlorinated systems . Basis sets like 6-311++G(d,p) account for polarization and diffuse effects. Key steps:

- Geometry optimization followed by frequency analysis to confirm minima.

- Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions between Cl and methyl groups.

- Compare HOMO-LUMO gaps with experimental UV-Vis spectra (λ_max ~260–280 nm) .

Q. How do crystallographic data address discrepancies in bond-length and angle measurements for chlorinated pyridines?

- Methodological Answer : Software tools like SHELXL refine diffraction data to resolve structural ambiguities . For example:

- Twinning Analysis : Apply Hooft/YXIN routines to correct for twinned crystals.

- Disorder Modeling : Use PART instructions to refine disordered Cl or methyl groups.

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Cl···H contacts) to explain packing anomalies .

Q. What mechanistic insights explain unexpected regioselectivity in further functionalization of this compound?

- Methodological Answer : Combine experimental kinetics with computational modeling:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps.

- DFT Transition-State Modeling : Locate energy barriers for nucleophilic substitution at C2 vs. C4 positions. Steric hindrance from the methyl group often favors C4 reactivity .

- In Situ Monitoring : Use Raman spectroscopy to track intermediate formation during Suzuki-Miyaura couplings .

Properties

IUPAC Name |

2,4-dichloro-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGTXQVNSRFDNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50474777 | |

| Record name | 2,4-dichloro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42779-56-6 | |

| Record name | 2,4-dichloro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50474777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.